2-(Difluoromethoxy)-5-(trifluoromethoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethoxy)-5-(trifluoromethoxy)benzaldehyde is an organic compound characterized by the presence of both difluoromethoxy and trifluoromethoxy groups attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-5-(trifluoromethoxy)benzaldehyde typically involves the introduction of difluoromethoxy and trifluoromethoxy groups onto a benzaldehyde precursor. One common method involves the reaction of a suitable benzaldehyde derivative with difluoromethyl ether and trifluoromethyl ether under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-5-(trifluoromethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethoxy and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 2-(Difluoromethoxy)-5-(trifluoromethoxy)benzoic acid.
Reduction: 2-(Difluoromethoxy)-5-(trifluoromethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Difluoromethoxy)-5-(trifluoromethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-5-(trifluoromethoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of difluoromethoxy and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethoxy)benzaldehyde
- 2-(Difluoromethoxy)benzaldehyde
- 5-(Trifluoromethoxy)benzaldehyde
Uniqueness
2-(Difluoromethoxy)-5-(trifluoromethoxy)benzaldehyde is unique due to the simultaneous presence of both difluoromethoxy and trifluoromethoxy groups. This dual substitution pattern can lead to distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H5F5O3 |
---|---|
Molecular Weight |
256.13 g/mol |
IUPAC Name |
2-(difluoromethoxy)-5-(trifluoromethoxy)benzaldehyde |
InChI |
InChI=1S/C9H5F5O3/c10-8(11)16-7-2-1-6(3-5(7)4-15)17-9(12,13)14/h1-4,8H |
InChI Key |
GHSRPZAZDOGAAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C=O)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.